![molecular formula C18H11BrFN3O2 B2550060 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1207040-05-8](/img/structure/B2550060.png)

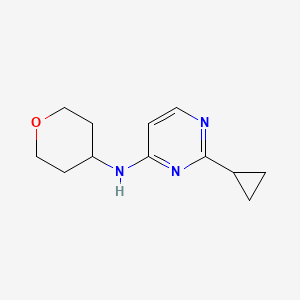

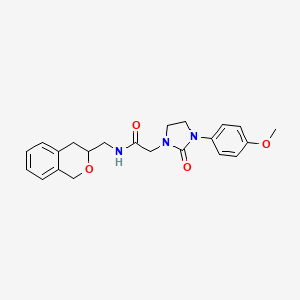

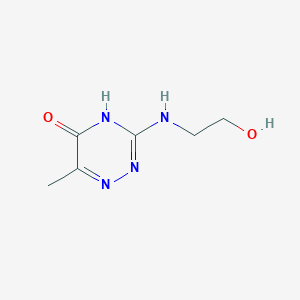

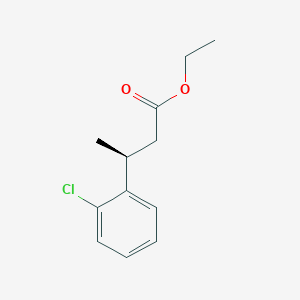

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one" is a structurally complex molecule that appears to be related to various quinazoline and quinolinone derivatives, which have been studied for their potential biological activities. The presence of a 1,2,4-oxadiazole moiety and a fluorinated quinoline structure suggests that this compound could exhibit interesting pharmacological properties, as seen in similar compounds that have been synthesized and evaluated for their cytotoxic, antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including the formation of 1,2,4-oxadiazole rings, which can be achieved through cyclization reactions. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinyl moiety was performed using a pharmacophore hybrid approach . Similarly, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates were synthesized using a one-pot three-component method . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, HRMS, and single-crystal X-ray diffraction analysis . For example, the crystal structure of a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was determined and showed that it crystallizes in the orthorhombic space group . These techniques would be essential for confirming the structure of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one".

Chemical Reactions Analysis

The chemical reactivity of quinazoline and quinolinone derivatives can involve nucleophilic substitution reactions, as seen in the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one via an SNAr mechanism . Additionally, the bromoquinazolinone substituted spiro[isobenzofuran-1,9'-xanthene]-3-ones were synthesized through reactions involving dehydration condensing agents . These reactions could provide insights into the potential chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, including their solubility, melting points, and spectroscopic properties . For instance, the synthesized fluoran compounds were characterized by their color change in the presence of electron-accepting compounds . The antibacterial, antifungal, and anticancer activities of these compounds were also evaluated, indicating their potential as therapeutic agents . These properties would be relevant for the comprehensive analysis of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one".

Aplicaciones Científicas De Investigación

Anticancer Agents Development

One notable application of compounds similar to the one mentioned is in the development of novel anticancer agents. A study described the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. These compounds showed potent inhibitory activities comparable to 5-fluorouracil, indicating their potential as anticancer agents. The mechanism of action for a representative compound involved cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of such molecules in cancer treatment (Fang et al., 2016).

Antimicrobial and Antifungal Activities

Another research application of related compounds involves evaluating their antimicrobial and antifungal activities. Compounds synthesized with structures incorporating elements similar to the 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one showed potent antibacterial and antifungal activities against various strains of bacteria and fungi. These findings suggest the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sirgamalla & Boda, 2019).

Physical and Chemical Properties Studies

Research into the physical and chemical properties of such compounds provides insights into their potential applications in various fields, including materials science and pharmaceutical formulation. For instance, a study focused on the thermo-physical properties of a 1,3,4-oxadiazole derivative, exploring how structural modifications affect parameters like Gibbs energy of activation, enthalpy of activation, and entropy of activation. Understanding these properties can inform the design and optimization of new compounds with desired characteristics (Godhani et al., 2013).

Propiedades

IUPAC Name |

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIIZLBXVVCFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2549978.png)

![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)